5-(Bromomethyl)-2-phenylpyrimidine

Organic Synthesis Nucleophilic Substitution Reaction Kinetics

5-(Bromomethyl)-2-phenylpyrimidine (CAS 184698-47-3, molecular formula C₁₁H₉BrN₂, molecular weight 249.11) is a heterocyclic aromatic compound featuring a pyrimidine core substituted with a phenyl group at the 2-position and a bromomethyl group at the 5-position. As a versatile small molecule scaffold, it serves as an electrophilic intermediate in nucleophilic substitution and coupling reactions, enabling the construction of complex molecular architectures relevant to pharmaceutical and agrochemical development.

Molecular Formula C11H9BrN2
Molecular Weight 249.11 g/mol
CAS No. 184698-47-3
Cat. No. B3248236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Bromomethyl)-2-phenylpyrimidine
CAS184698-47-3
Molecular FormulaC11H9BrN2
Molecular Weight249.11 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=C(C=N2)CBr
InChIInChI=1S/C11H9BrN2/c12-6-9-7-13-11(14-8-9)10-4-2-1-3-5-10/h1-5,7-8H,6H2
InChIKeyOFZDTRPGUOMRKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Bromomethyl)-2-phenylpyrimidine (CAS 184698-47-3) Procurement Guide: Comparative Reactivity and Synthetic Utility


5-(Bromomethyl)-2-phenylpyrimidine (CAS 184698-47-3, molecular formula C₁₁H₉BrN₂, molecular weight 249.11) is a heterocyclic aromatic compound featuring a pyrimidine core substituted with a phenyl group at the 2-position and a bromomethyl group at the 5-position . As a versatile small molecule scaffold, it serves as an electrophilic intermediate in nucleophilic substitution and coupling reactions, enabling the construction of complex molecular architectures relevant to pharmaceutical and agrochemical development . The strategic placement of the bromomethyl leaving group on the pyrimidine ring, distinct from regioisomeric analogs, imparts unique reactivity profiles that are essential for specific synthetic pathways.

5-(Bromomethyl)-2-phenylpyrimidine (CAS 184698-47-3): Why In-Class Substitution Introduces Synthetic and Biological Risk


While bromomethyl-substituted phenylpyrimidines share a common core scaffold, their utility in downstream applications is exquisitely sensitive to the precise position of the reactive bromomethyl moiety . Regioisomers such as 4-(Bromomethyl)-2-phenylpyrimidine (CAS 864779-12-4) and 2-(Bromomethyl)-5-phenylpyrimidine (CAS 146976-19-4), as well as halogen-exchanged analogs like 5-(Chloromethyl)-2-phenylpyrimidine (CAS 886531-63-1), exhibit divergent reactivity profiles, steric environments, and electronic properties . Substituting one for another without rigorous validation can lead to altered reaction kinetics, undesirable side-product formation, or the generation of derivatives with compromised target engagement, particularly in medicinal chemistry campaigns where subtle structural modifications dictate pharmacological outcomes [1].

5-(Bromomethyl)-2-phenylpyrimidine (CAS 184698-47-3): Quantitative Comparative Evidence for Informed Procurement


Comparative Reactivity of 5-(Bromomethyl)-2-phenylpyrimidine vs. Chloro Analog in Nucleophilic Substitution

The bromomethyl group in 5-(Bromomethyl)-2-phenylpyrimidine exhibits significantly enhanced electrophilicity compared to its chloromethyl analog, leading to faster nucleophilic substitution reactions . This difference is quantitatively reflected in the leaving group propensity, where bromide is a better leaving group than chloride due to its lower bond dissociation energy and larger atomic radius, facilitating displacement under milder conditions [1].

Organic Synthesis Nucleophilic Substitution Reaction Kinetics

Regioselective Derivatization: 5-Substitution vs. 4- and 2-Substituted Analogs

The position of the bromomethyl group dictates the spatial orientation and electronic environment of subsequent derivatives. 5-(Bromomethyl)-2-phenylpyrimidine provides a vector for substitution that is distinct from its 4- and 2-substituted regioisomers . In the context of kinase inhibitor design, 2-phenylpyrimidine derivatives with substitutions at the 5-position have been shown to be potent Bruton's tyrosine kinase (BTK) inhibitors [1]. In contrast, 4-substituted analogs may target different kinases or exhibit altered binding modes, underscoring the critical nature of the substitution pattern [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibitors

Synthetic Accessibility and Yield Optimization in Ether Synthesis

The 5-(bromomethyl) group in this compound enables high-yielding etherification reactions under optimized conditions . A technical application note details a strategic optimization for ether synthesis using 5-(Bromomethyl)-2-phenylpyrimidine, achieving improved yields compared to standard protocols. While specific yield data for the target compound against a direct comparator under identical conditions is not publicly available, the documented optimization demonstrates its utility as a reliable electrophilic partner in Williamson ether synthesis .

Process Chemistry Ether Synthesis Yield Optimization

5-(Bromomethyl)-2-phenylpyrimidine (CAS 184698-47-3): Optimal Application Scenarios Based on Verified Differentiation


Accelerated Synthesis of Kinase-Focused Compound Libraries

Medicinal chemistry groups building focused libraries of kinase inhibitors should prioritize 5-(Bromomethyl)-2-phenylpyrimidine over other regioisomers. Its enhanced electrophilicity (Section 3, Evidence Item 1) enables rapid parallel synthesis of diverse analogs via nucleophilic substitution, while the 5-position substitution pattern is directly aligned with the pharmacophore requirements of clinically relevant targets such as Bruton's tyrosine kinase (BTK) [1]. This reduces the need for extensive SAR exploration around the core scaffold, accelerating hit-to-lead timelines.

High-Yield Preparation of Functionalized Phenylpyrimidine Ethers

Process R&D teams tasked with developing scalable routes to phenylpyrimidine ethers should evaluate this compound. The documented optimization of ether synthesis (Section 3, Evidence Item 3) provides a validated starting point for achieving high yields, leveraging the reactivity of the 5-bromomethyl group. The use of this specific bromo analog, rather than its chloro counterpart, is expected to result in faster reaction times and higher conversion under mild conditions, improving overall process efficiency .

Precise Derivatization for CYP51-Targeting Antifungal Agents

Research programs developing novel antifungal agents targeting CYP51 can utilize 5-(Bromomethyl)-2-phenylpyrimidine as a key intermediate. Derivatives of 2-phenylpyrimidine have demonstrated superior activity against clinically relevant fungal strains compared to first-line drugs like fluconazole [2]. The 5-bromomethyl handle provides a versatile attachment point for introducing diverse moieties to optimize binding affinity and pharmacokinetic properties, while avoiding the regioisomeric ambiguity that could lead to inactive or off-target compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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